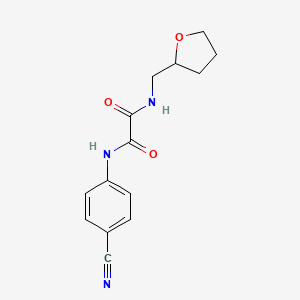![molecular formula C25H24N2O3S B4386118 N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4386118.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide
Descripción general
Descripción
N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide, also known as MPT0B390, is a novel small molecule that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of thioacetamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been shown to bind to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal function of the cytoskeleton. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is necessary for the normal regulation of cell growth and development. In addition, N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This leads to a reduction in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide is that it has shown potent anti-tumor activity against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. In addition, N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been shown to have a relatively low toxicity profile, which is important for the development of safe and effective cancer treatments.
One of the limitations of N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test its safety and efficacy in clinical trials to determine its potential as a cancer treatment. In addition, future research could focus on developing novel derivatives of N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide with improved potency and selectivity for cancer cells. Overall, N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide represents a promising candidate for the development of new cancer treatments, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-24(23(19-9-3-1-4-10-19)31-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25(29)27-15-17-30-18-16-27/h1-14,23H,15-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAMTOGPGTAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4386041.png)
![N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4386043.png)

![2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4386067.png)
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)

![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)
![1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4386097.png)


![5-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4386129.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4386133.png)
